molecular formula C15H18O3 B1614016 cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-22-2

cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1614016
CAS No.: 733740-22-2
M. Wt: 246.30 g/mol
InChI Key: UULJYEIVQURUSE-OLZOCXBDSA-N
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Preparation Methods

The synthesis of cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of 3,5-dimethylbenzoyl chloride with cyclopentanone in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions to introduce the carboxylic acid group . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often include optimization of reaction conditions to maximize yield and minimize impurities. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

CAS No.

733740-22-2

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(1S,2R)-2-(3,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H18O3/c1-9-6-10(2)8-11(7-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m1/s1

InChI Key

UULJYEIVQURUSE-OLZOCXBDSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)[C@@H]2CCC[C@@H]2C(=O)O)C

SMILES

CC1=CC(=CC(=C1)C(=O)C2CCCC2C(=O)O)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CCCC2C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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